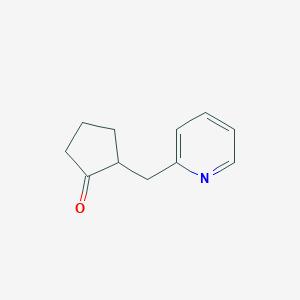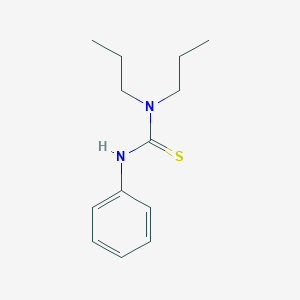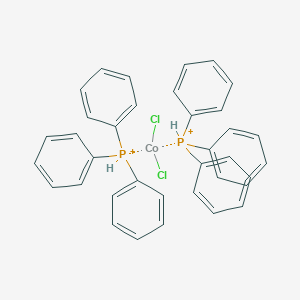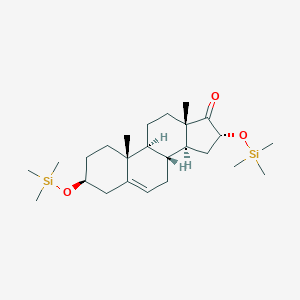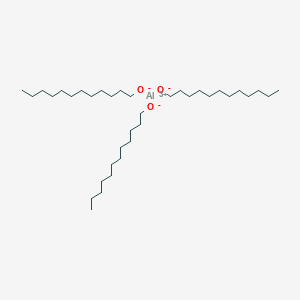
Zirconium phosphate
Overview
Description
Zirconium phosphate is an inorganic compound with the chemical formula Zr(HPO₄)₂·nH₂O. It is known for its layered structure, high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . These properties make it a valuable material in various applications, including catalysis, drug delivery, and nuclear waste management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium phosphate can be synthesized through several methods. One common method involves the reaction of zirconyl chloride with phosphoric acid. The reaction typically occurs at room temperature, resulting in the formation of amorphous this compound . Another method involves adding phosphoric acid to zirconium oxychloride powder with a specific molar ratio, which leads to the formation of α-zirconium phosphate .
Industrial Production Methods: In industrial settings, this compound is often produced using a spray-drying process. This method involves the synthesis of α-zirconium phosphate nanoparticles through a separate nucleation and aging step procedure . Additionally, freeze-drying methods have been explored to produce nano-sized this compound with controlled particle sizes .
Chemical Reactions Analysis
Types of Reactions: Zirconium phosphate undergoes various chemical reactions, including ester-interchange reactions with alkyl phosphate groups . It also participates in acid-catalyzed reactions due to its surface acidity .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl phosphates and amines. The reactions often require specific conditions, such as the enlargement of interlayer spacing by intercalating an amine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ester-interchange reactions with alkyl phosphate groups result in the formation of new ester compounds .
Scientific Research Applications
Zirconium phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which zirconium phosphate exerts its effects is primarily related to its layered structure and surface properties. Each zirconium atom is coordinated with six oxygen atoms from different phosphate groups, forming a robust inorganic structure . The presence of active sites on the particle surface, which can be tuned according to desired properties, plays a crucial role in its catalytic activity .
Comparison with Similar Compounds
Zirconium phosphonates: These compounds have similar layered structures and are used in heterogeneous catalysis.
Zirconium organophosphonates: These compounds are known for their ability to reduce peak heat release rates in composite materials.
Uniqueness of Zirconium Phosphate: this compound stands out due to its high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . Its ability to incorporate different molecules between its layers and its versatility in various applications make it unique among similar compounds.
Properties
CAS No. |
13765-95-2 |
|---|---|
Molecular Formula |
H3O4PZr |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
phosphoric acid;zirconium |
InChI |
InChI=1S/H3O4P.Zr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI Key |
SDKTUKJXHDZWMB-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4].[Zr+4].[Zr+4] |
Canonical SMILES |
OP(=O)(O)O.[Zr] |
Key on ui other cas no. |
13765-95-2 |
Related CAS |
13772-29-7 (zirconium(+4)salt[2:1]) 28132-50-5 (hydrochloride salt[2:2:1]) 34370-53-1 (hydrochloride salt[2:1:1]) |
Synonyms |
zirconium (+4) phosphate (2:1) zirconium (+4) phosphate (2:1) dihydrate zirconium (+4) phosphate (2:1) trihydrate zirconium (+4) phosphate (4:1) zirconium (+4) phosphate (4:3) zirconium phosphate zirconium phosphate, 32P-labeled cpd zirconium phosphate, monohydrate (2:1) zirconium phosphate, sodium salt (2:1:1) zirconium phosphate, sodium salt (2:2:1) zirconium phosphate, sodium salt (3:1:2) zirconyl phosphate zirconyl phosphate gel |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
